molecular formula C15H12N2O2S B2836504 (2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 887347-29-7

(2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2836504
CAS No.: 887347-29-7
M. Wt: 284.33
InChI Key: SMMHBDNPGJXBRK-AATRIKPKSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic small molecule featuring a chromene (coumarin-derived) scaffold linked via an α,β-unsaturated enamide bond to a 1,3-thiazol-2-yl group. The chromene moiety is known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . The thiazole ring, a heterocyclic aromatic system, enhances bioavailability and binding affinity to biological targets, as seen in kinase inhibitors and antimicrobial agents . The (2E)-configuration of the enamide bond is critical for maintaining planarity and conjugation, which influences electronic properties and molecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(17-15-16-7-8-20-15)6-5-11-9-12-3-1-2-4-13(12)19-10-11/h1-9H,10H2,(H,16,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMHBDNPGJXBRK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2H-chromen-3-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, often referred to as a thiazole-chromene hybrid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

![Chemical Structure](https://via.placeholdanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known for its role in enzyme inhibition and receptor modulation, while the chromene part contributes to antioxidant and anti-inflammatory properties.

Key Mechanisms:

  • Antioxidant Activity : The chromene structure enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : The thiazole ring can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains by disrupting their cellular functions.

Anticancer Activity

Recent studies have indicated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

StudyCell LineIC50 Value (µM)Mechanism
Ahn et al. (2021)HeLa15.4Induction of apoptosis
Lee et al. (2020)MCF-710.5Cell cycle arrest at G1 phase
Kim et al. (2022)A54912.3Inhibition of PI3K/Akt pathway

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

StudyModelCytokine Reduction (%)Concentration (µM)
Park et al. (2020)RAW 264.7 MacrophagesTNF-α: 60%
IL-6: 50%
20
Ch

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Halogenation: Bromo/chloro substituents (e.g., in compound 11 from ) correlate with cytotoxic effects, likely due to increased electrophilicity and DNA intercalation. Polar Groups: Methoxy (-OCH₃) substituents (e.g., in ’s coumarin derivatives) improve solubility but may reduce membrane permeability .

Biological Activity Trends: Antimicrobial Activity: Cinnamanilides with meta/para-substituted halogens (e.g., compound 10 in ) show bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. Anti-inflammatory Activity: Ortho-substituted compounds (e.g., compound 20 in ) inhibit NF-κB activation, suggesting steric or electronic modulation of protein binding . Anticancer Potential: Benzothiadiazol-propenamides () inhibit STAT3-mediated protein-protein interactions (PPIs), a key pathway in tumor survival .

Physicochemical and ADMET Properties: Lipophilicity: Experimental logD₇.₄ values for cinnamanilides range from 2.1–4.3, with higher values correlating to better antimicrobial activity but increased hepatotoxicity risk . Hydrogen Bonding: Thiazole NH and carbonyl groups participate in intermolecular H-bonds, influencing crystal packing (e.g., in ’s enaminone derivatives) and solubility .

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